Indan-5-yl[(2,4,6-trimethylphenyl)sulfonyl]amine
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Overview
Description
Indan-5-yl[(2,4,6-trimethylphenyl)sulfonyl]amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indan-5-yl group and a sulfonyl amine group attached to a 2,4,6-trimethylphenyl ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indan-5-yl[(2,4,6-trimethylphenyl)sulfonyl]amine typically involves multiple steps, starting with the preparation of the indan-5-yl precursor. One common method involves the reaction of indan-5-ylamine with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethyl acetate, and the mixture is stirred at ambient temperature for several hours. The product is then isolated by extraction and purification techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Indan-5-yl[(2,4,6-trimethylphenyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl amine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
Indan-5-yl[(2,4,6-trimethylphenyl)sulfonyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Indan-5-yl[(2,4,6-trimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets and pathways. The sulfonyl amine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. Additionally, the compound can modulate signaling pathways by interacting with receptors or other cellular components, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Triphenylimidazole derivatives: Known for their antimicrobial and anti-inflammatory activities.
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]: Used in photovoltaic applications due to its semiconducting properties.
2,4-Disubstituted thiazoles: Exhibits antifungal and anticancer activities.
Uniqueness
Indan-5-yl[(2,4,6-trimethylphenyl)sulfonyl]amine stands out due to its unique combination of an indan-5-yl group and a sulfonyl amine group attached to a 2,4,6-trimethylphenyl ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H21NO2S |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H21NO2S/c1-12-9-13(2)18(14(3)10-12)22(20,21)19-17-8-7-15-5-4-6-16(15)11-17/h7-11,19H,4-6H2,1-3H3 |
InChI Key |
SINQWQGSNLHLHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(CCC3)C=C2)C |
Origin of Product |
United States |
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